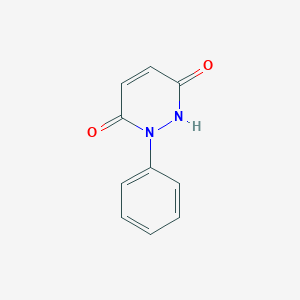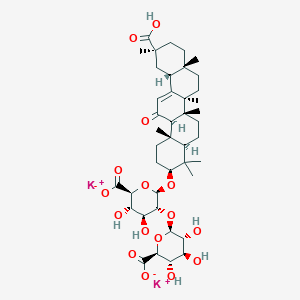
6-アセチル-2,2-ジメチルクロマン-4-オン
説明
6-Acetyl-2,2-dimethylchroman-4-one is a natural product found in Lasiolaena morii, Artemisia campestris, and other organisms with data available.
科学的研究の応用
医薬品化学
クロマノンまたはクロマン-4-オンは、6-アセチル-2,2-ジメチルクロマン-4-オンを含む重要なヘテロ二環式化合物です。 これは、新しいリード化合物の単離、設計、合成のための医薬品化学におけるビルディングブロックとして機能します .
抗がん活性
6-アセチル-2,2-ジメチルクロマン-4-オンは、低抗癌活性を有する天然化合物として同定されています . これは、癌研究および治療における潜在的な用途を示唆しています。
抗寄生虫活性
6-ヒドロキシ-2-(3-ヒドロキシフェニル)クロマン-4-オン、6-ヒドロキシ-2-(4-ヒドロキシフェニル)クロマン-4-オン、および2-(3,4-ジヒドロキシフェニル)-6-ヒドロキシクロマン-4-オンなどの特定のクロマン-4-オン類似体は、抗寄生虫活性を示しています . これは、6-アセチル-2,2-ジメチルクロマン-4-オンは、抗寄生虫薬の開発に使用できる可能性があることを示しています。
生物活性
6-アセチル-2,2-ジメチルクロマン-4-オンを含む天然および合成クロマノン類似体は、抗炎症、抗凝固、エストロゲン阻害、抗アセチルコリンエステラーゼ(AchE)阻害、抗ヒト免疫不全ウイルス(HIV)、抗けいれん、抗うつ薬、抗冠状動脈、および抗結核活性などのさまざまな生物活性を示します .
有機化学
有機化学の分野では、特定の分子基の挙動は、付加された置換基の性質によって調整できます . これは、6-アセチル-2,2-ジメチルクロマン-4-オンは、クロマノン基の特性に対する異なる置換基の影響を研究するために使用できることを示唆しています。
創薬と開発
クロマノンの汎用性を考えると、それは創薬および開発におけるテンプレートとして使用できます . クロマノンが示す幅広い薬理活性は、創薬の分野でそれを汎用性の高い足場にします。
作用機序
Target of Action
6-Acetyl-2,2-dimethylchroman-4-one is a natural compound with low anti-cancer activity
Mode of Action
It has been identified as a bioactive constituent that exerts anti-obesity properties via suppressing adipocyte formation .
Biochemical Pathways
It is known to influence the process of adipogenesis .
Result of Action
It has been shown to have anti-obesity properties by suppressing adipocyte formation .
生化学分析
Biochemical Properties
6-Acetyl-2,2-dimethylchroman-4-one plays a role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in anti-platelet aggregation activity induced by arachidonic acid . The compound’s interaction with these biomolecules suggests its potential in modulating biochemical pathways related to inflammation and cancer . Additionally, 6-Acetyl-2,2-dimethylchroman-4-one has been shown to activate AMP-activated protein kinase (AMPK), which is crucial for cellular energy homeostasis .
Cellular Effects
6-Acetyl-2,2-dimethylchroman-4-one influences various cellular processes. It has been observed to suppress adipogenic differentiation of human bone marrow-derived mesenchymal stromal cells via activation of AMPK . This activation leads to changes in cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of cell growth, differentiation, and apoptosis, which are critical for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of 6-Acetyl-2,2-dimethylchroman-4-one involves its binding interactions with biomolecules. It has been found to inhibit certain enzymes and activate others, such as AMPK . These interactions result in changes in gene expression and cellular metabolism, contributing to its anti-cancer and anti-inflammatory properties . The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Acetyl-2,2-dimethylchroman-4-one have been studied over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 6-Acetyl-2,2-dimethylchroman-4-one maintains its activity over extended periods, making it a viable candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 6-Acetyl-2,2-dimethylchroman-4-one vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage thresholds is essential for optimizing its therapeutic potential while minimizing side effects .
Metabolic Pathways
6-Acetyl-2,2-dimethylchroman-4-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways includes modulation of glucose and lipid metabolism, which are critical for maintaining energy homeostasis . Its impact on metabolic pathways highlights its potential in treating metabolic disorders .
Transport and Distribution
The transport and distribution of 6-Acetyl-2,2-dimethylchroman-4-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding its transport and distribution mechanisms is crucial for optimizing its therapeutic efficacy .
Subcellular Localization
6-Acetyl-2,2-dimethylchroman-4-one is localized in specific subcellular compartments, which affects its activity and function . The compound’s targeting signals and post-translational modifications direct it to particular organelles, where it exerts its effects . Studying its subcellular localization provides insights into its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
6-acetyl-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-8(14)9-4-5-12-10(6-9)11(15)7-13(2,3)16-12/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWLEUNYCBGFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(CC2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439263 | |
| Record name | 6-acetyl-2,2-dimethylchroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68799-41-7 | |
| Record name | 6-acetyl-2,2-dimethylchroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 6-acetyl-2,2-dimethylchroman-4-one?
A1: 6-acetyl-2,2-dimethylchroman-4-one has demonstrated interesting biological activities in in vitro studies:
- Anti-obesity activity: This compound has shown potential in suppressing adipogenesis, the process of fat cell formation, in human bone marrow-derived mesenchymal stromal cells (hBM-MSCs). [] This effect is thought to be mediated by the activation of AMPK, an enzyme involved in cellular energy regulation, and the modulation of various signaling pathways related to adipogenesis. []
- Anti-platelet aggregation activity: 6-acetyl-2,2-dimethylchroman-4-one has exhibited significant anti-platelet aggregation activity in in vitro experiments. [] Platelet aggregation is a crucial step in blood clot formation, making this finding potentially relevant for cardiovascular health.
Q2: From which natural sources can 6-acetyl-2,2-dimethylchroman-4-one be isolated?
A2: 6-acetyl-2,2-dimethylchroman-4-one has been successfully isolated from the following plant sources:
- Artemisia princeps: This dietary plant, also known as Japanese mugwort, has yielded 6-acetyl-2,2-dimethylchroman-4-one as one of its bioactive constituents. []
- Gynura japonica: This plant, commonly called velvet plant or edible gynura, has also been identified as a source of 6-acetyl-2,2-dimethylchroman-4-one. []
Q3: What are the potential molecular mechanisms underlying the observed anti-adipogenic effect of 6-acetyl-2,2-dimethylchroman-4-one?
A3: Research suggests that 6-acetyl-2,2-dimethylchroman-4-one might exert its anti-adipogenic effects through multiple mechanisms:
- AMPK activation: The compound appears to stimulate the phosphorylation of AMPK, leading to its activation. [] AMPK activation is known to inhibit adipogenesis and promote fat oxidation.
- Modulation of adipogenic markers: 6-acetyl-2,2-dimethylchroman-4-one has been observed to downregulate the expression of key adipogenic transcription factors, including PPARγ, C/EBPα, and SREBP-1c. [] These factors play a crucial role in driving the differentiation of pre-adipocytes into mature adipocytes.
- Regulation of signaling pathways: The compound may influence adipogenesis by modulating signaling pathways such as the p38 and JNK MAPK pathways, as well as the β-catenin-dependent Wnt10b pathway. [] These pathways are involved in various cellular processes, including cell differentiation and proliferation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


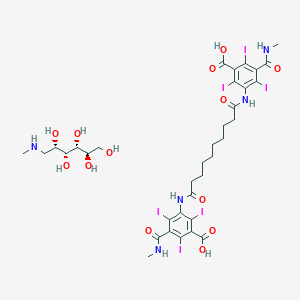

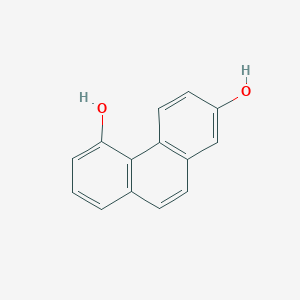
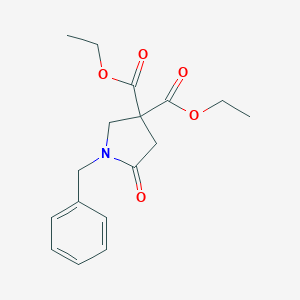
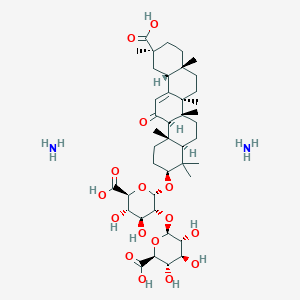

![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)
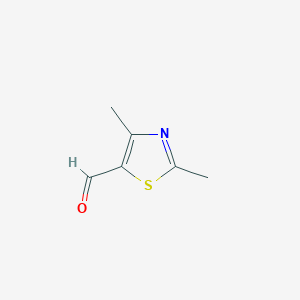
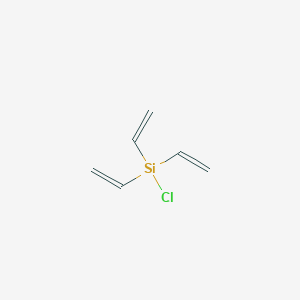
![4-Bromo[2.2]paracyclophane](/img/structure/B155445.png)

